Spiro[2.5]oct-4-en-6-one
Description
Properties
IUPAC Name |
spiro[2.5]oct-7-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-1-3-8(4-2-7)5-6-8/h1,3H,2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXXNEFLCHBDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing spiro[2.5]oct-4-en-6-one involves the 1,6-conjugate addition induced dearomatization of para-quinone methides. This reaction proceeds smoothly under mild conditions without the use of metals, yielding high amounts of the desired product . Another approach involves the reaction of para-quinone diazides with olefins, although this method is more complex and less commonly used .
Industrial Production Methods
Industrial production of this compound typically employs the aforementioned synthetic routes, optimized for large-scale synthesis. The use of para-quinone methides is preferred due to its efficiency and the avoidance of heavy metals, making it a more environmentally friendly option .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]oct-4-en-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form spirocyclic ketones.
Reduction: Reduction reactions can convert it into spirocyclic alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Spirocyclic ketones.
Reduction: Spirocyclic alcohols.
Substitution: Various spirocyclic derivatives depending on the nucleophile used.
Scientific Research Applications
Spiro[2.5]oct-4-en-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Due to its antitumor properties, it is being investigated for potential use in cancer therapy.
Mechanism of Action
The biological activity of spiro[2.5]oct-4-en-6-one, particularly its antitumor properties, is primarily due to its ability to alkylate DNA. This alkylation disrupts DNA replication and transcription, leading to cell death. The compound targets specific DNA sequences, forming covalent bonds with nucleophilic sites on the DNA .
Comparison with Similar Compounds
Spiro[2.4]heptane and Spiro[4.4]nonane
- Ring Sizes: Spiro[2.4]heptane (two smaller rings: 2- and 4-membered) and Spiro[4.4]nonane (two 4-membered rings) exhibit reduced strain compared to this compound.
- Reactivity: The enone group in this compound confers electrophilic character, enabling conjugate addition reactions, which are absent in non-enone spiro systems like Spiro[2.4]heptane .
Isatin-Based Spiro Compounds
- Synthesis: Isatin-derived spiro compounds (e.g., spiro[indole-2,2'-pyrroles]) are synthesized via Knoevenagel condensation and Michael addition, contrasting with the natural occurrence of this compound .
- Applications : Isatin spiro compounds act as ON-OFF chemosensors for Cu(II) ions due to their solvatochromic fluorescence, whereas this compound is primarily studied for its role in food chemistry and bioactivity .
Spiro-Azetidine Derivatives
- Rigidity and Drug Discovery : Spiro-azetidine compounds (e.g., spiro[azetidine-3,3'-indoline]) are prized in medicinal chemistry for their 3D structural rigidity and predictable spatial orientation, traits shared with this compound. However, the latter lacks nitrogen heteroatoms, limiting its direct applicability in drug design .
- Synthesis : Azetidine spiro systems require multistep syntheses (e.g., stress-release-driven cyclizations), while this compound is biosynthesized in Arbitus unedo honey .
Chemical and Spectral Properties
Stability and Reactivity
- Photochromic Spiro Compounds: Spiro-oxazines and spiro-pyrans (e.g., spiro[pyran-benzothiazoline]) exhibit reversible photochromism, a property absent in this compound. Their stability under UV light contrasts with the thermal lability of enone-containing spiro systems .
Biological Activity
Spiro[2.5]oct-4-en-6-one is a spirocyclic compound notable for its unique structure, where two rings share a common atom, leading to significant ring strain. This structural characteristic imparts distinct chemical properties and reactivity, making it a subject of interest in biological research. The compound has been associated with various biological activities, particularly its potential antitumor properties through mechanisms such as DNA alkylation.
Chemical Structure and Properties
The molecular formula of this compound is . Its spirocyclic nature contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited in synthetic chemistry and medicinal applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 138.16 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The primary mechanism through which this compound exhibits biological activity is via DNA alkylation . This process involves the formation of covalent bonds with nucleophilic sites on DNA, disrupting replication and transcription processes, ultimately leading to cell death. This mechanism is particularly relevant in the context of cancer therapy.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor properties. A study highlighted its ability to induce apoptosis in cancer cells by targeting specific DNA sequences, leading to the inhibition of tumor growth. The compound showed promising results against various cancer cell lines, including MGC-803 and A549 cells, with IC50 values indicating effective cytotoxicity.
Antimicrobial Activity
In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties. Various derivatives of spiro compounds have shown activity against bacteria and fungi, suggesting that modifications to the core structure can enhance these properties.
Case Studies
-
Antitumor Efficacy
- A recent study focused on the synthesis of new derivatives of this compound and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited enhanced inhibitory effects on tumor cell proliferation compared to the parent compound.
- Findings : Compound IV demonstrated an IC50 value of 9.78 µM against MGC-803 cells, showcasing its potential as a lead compound for further development in cancer therapeutics.
-
Antimicrobial Evaluation
- Another study synthesized spiro derivatives of 1,2,4-triazole incorporating the this compound framework, assessing their antimicrobial activity.
- Results : The synthesized compounds exhibited varying degrees of antibacterial activity against standard microbial strains, indicating the versatility of spiro compounds in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
